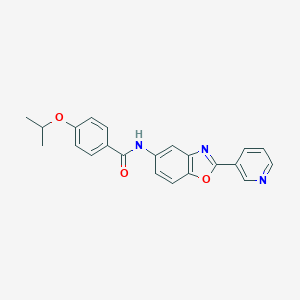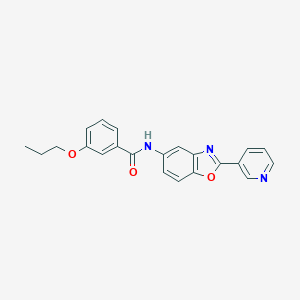![molecular formula C18H20Cl2N2O4S B245132 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B245132.png)
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. DSP-4 is a selective neurotoxin that has been shown to specifically target noradrenergic neurons in the brain. This makes it a valuable tool for investigating the role of the noradrenergic system in various physiological and pathological processes.
Mécanisme D'action
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine acts as a selective neurotoxin that specifically targets noradrenergic neurons in the brain. It does this by binding to and destroying the noradrenergic nerve terminals, which results in a depletion of norepinephrine in the brain. This depletion of norepinephrine has been shown to have a variety of effects on behavior and physiology.
Biochemical and Physiological Effects:
The depletion of norepinephrine caused by 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to have a variety of effects on behavior and physiology. For example, 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to increase anxiety-like behavior in rodents, as well as impair learning and memory. It has also been shown to alter circadian rhythms and disrupt sleep. In addition, 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been shown to have effects on cardiovascular function, such as increasing blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine in scientific research is that it is a selective neurotoxin that specifically targets noradrenergic neurons in the brain. This allows researchers to investigate the role of the noradrenergic system in various physiological and pathological processes. However, one limitation of using 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine is that it can have off-target effects on other neurotransmitter systems, such as the serotonergic and dopaminergic systems. This can make it difficult to interpret the results of experiments using 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine.
Orientations Futures
There are several future directions for research involving 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine. One direction is to investigate the role of the noradrenergic system in various psychiatric disorders, such as schizophrenia and bipolar disorder. Another direction is to investigate the role of the noradrenergic system in aging and age-related cognitive decline. Finally, there is a need for further research into the potential off-target effects of 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine on other neurotransmitter systems, in order to better interpret the results of experiments using this compound.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with 2,3-dichlorophenyl hydrazine to form the corresponding hydrazone. This intermediate is then reacted with piperazine and p-toluenesulfonyl chloride to yield 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine.
Applications De Recherche Scientifique
1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been used extensively in scientific research to investigate the role of the noradrenergic system in various physiological and pathological processes. For example, 1-(2,3-Dichlorophenyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine has been used to study the role of the noradrenergic system in stress, anxiety, depression, and addiction. It has also been used to investigate the role of the noradrenergic system in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C18H20Cl2N2O4S |
|---|---|
Poids moléculaire |
431.3 g/mol |
Nom IUPAC |
1-(2,3-dichlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-25-16-7-6-13(12-17(16)26-2)27(23,24)22-10-8-21(9-11-22)15-5-3-4-14(19)18(15)20/h3-7,12H,8-11H2,1-2H3 |
Clé InChI |
KIAKVUMSFVOAQX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245052.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245054.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methylbenzamide](/img/structure/B245056.png)
![N-[3-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B245059.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B245061.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B245062.png)
![N-[(4E)-4-(3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]-2-(4-ethylphenoxy)acetamide](/img/structure/B245065.png)
![N-(3-{[2-(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B245067.png)



![4-(2-methylpropoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245073.png)
![N-[4-(butyrylamino)-2-chlorophenyl]-2-furamide](/img/structure/B245074.png)